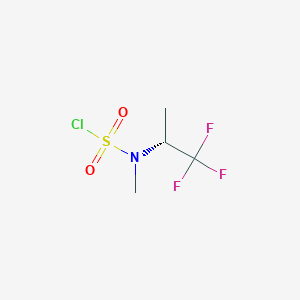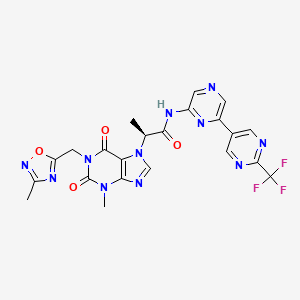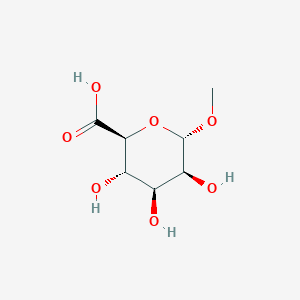
(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a methoxy group attached to a tetrahydropyran ring, making it a versatile molecule in chemical synthesis and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. These methods are designed to be cost-effective and environmentally friendly, reducing the need for hazardous chemicals and minimizing waste.
化学反应分析
Types of Reactions
(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
(2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
D-Glucose: A simple sugar with similar hydroxyl group arrangement but lacks the methoxy and carboxylic acid groups.
L-Rhamnose: A deoxy sugar with a similar tetrahydropyran ring structure but different functional groups.
D-Mannose: Another sugar with a similar stereochemistry but different functional groups.
Uniqueness
What sets (2S,3S,4S,5S,6S)-3,4,5-Trihydroxy-6-methoxytetrahydro-2H-pyran-2-carboxylic acid apart is its unique combination of hydroxyl, methoxy, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C7H12O7 |
|---|---|
分子量 |
208.17 g/mol |
IUPAC 名称 |
(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3-,4-,5-,7-/m0/s1 |
InChI 键 |
BOFXVYGDIRCHEQ-QBCMYANTSA-N |
手性 SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O |
规范 SMILES |
COC1C(C(C(C(O1)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


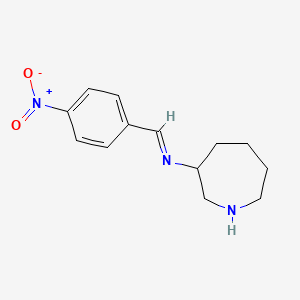

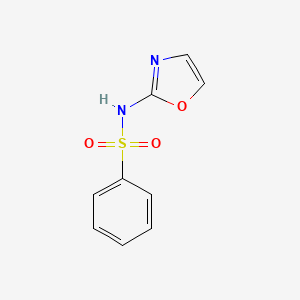
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
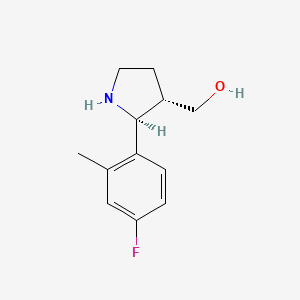
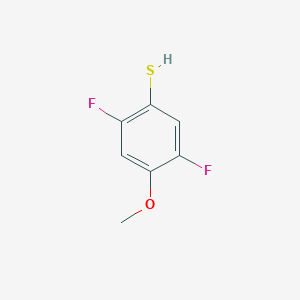
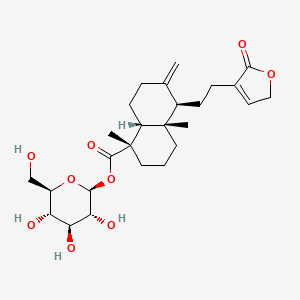
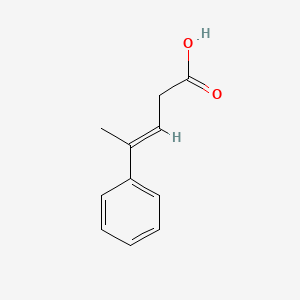
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
